molecular formula C6H4BrI B1265593 1-Bromo-3-iodobenzene CAS No. 591-18-4

1-Bromo-3-iodobenzene

Cat. No. B1265593
Key on ui cas rn: 591-18-4
M. Wt: 282.9 g/mol
InChI Key: CTPUUDQIXKUAMO-UHFFFAOYSA-N
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Patent
US08207164B2

Procedure details

1-Bromo-3-iodo-benzene (22.5 g, 90 mmol, Aldrich) was dissolved in THF and cooled to −78° C. nBuLi (69.8 ml, 90 mmol) was added over 15 minutes and the reaction was stirred for 30 min. at −78° C. Difluoro-acetic acid ethyl ester (16.59 ml, 153 mmol, Aldrich) was added dropwise and stirring was continued for 3 hrs. After completion the reaction was quenched by the addition of 329 ml 2 M HCl solution and reaction was warmed to r.t. The phases were separated and the aqueous phases was extracted with Et2O. The organic phases were washed with water and brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by automated column chromatography (cyclohexane/ethyl acetate) to yield the title compound as a yellow oil. 1H-NMR (360 MHz, DMSO-d6): 8.18 (s, 1H), 8.02 (m, 2H), 7.61 (t, 1H), 7.21 (t, 1H, CHF2); GC/MS: 234 [(M+H)+].
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
69.8 mL
Type
reactant
Reaction Step Two
Quantity
16.59 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[Li]CCCC.C([O:16][C:17](=O)[CH:18]([F:20])[F:19])C>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:17](=[O:16])[CH:18]([F:20])[F:19])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
69.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
16.59 mL
Type
reactant
Smiles
C(C)OC(C(F)F)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 30 min. at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion the reaction was quenched by the addition of 329 ml 2 M HCl solution and reaction
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to r.t
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases was extracted with Et2O
WASH
Type
WASH
Details
The organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by automated column chromatography (cyclohexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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